2-Bromo-2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one is a synthetic organic compound belonging to the class of indole derivatives. This compound is characterized by the presence of bromine and difluoro groups attached to an ethanone framework, which enhances its chemical reactivity and potential biological activity. It is primarily studied for its applications in medicinal chemistry and material science.
The compound can be synthesized from commercially available starting materials, such as indole derivatives, through various chemical reactions including bromination and fluorination. Its synthesis involves well-established organic chemistry techniques, making it accessible for research purposes.
This compound is classified as an indole derivative due to the presence of the indole ring structure. It also falls under the category of halogenated organic compounds due to the incorporation of bromine and fluorine atoms.
The synthesis of 2-Bromo-2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Advanced techniques such as column chromatography are often employed for purification after synthesis.
The molecular formula for 2-Bromo-2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one is , with a molecular weight of 274.06 g/mol. The structural representation includes an indole ring connected to an ethanone group with bromine and difluoro substituents.
Property | Value |
---|---|
Molecular Formula | C10H6BrF2NO |
Molecular Weight | 274.06 g/mol |
IUPAC Name | 2-bromo-2,2-difluoro-1-(1H-indol-3-yl)ethanone |
InChI | InChI=1S/C10H6BrF2NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H |
InChI Key | VWPDTMHMGJFVSG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)(F)Br |
The compound can participate in various chemical reactions:
The major products formed depend on the specific reagents and conditions used in these reactions. For example, substitution with an amine may yield an indole derivative with enhanced biological activity.
The mechanism of action for 2-Bromo-2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets within biological systems. The indole moiety is known for its ability to bind to various receptors and enzymes, potentially modulating their activity. The presence of bromine and fluorine enhances binding affinity and selectivity towards these targets, making it a candidate for further pharmacological investigation.
The compound is typically presented as a solid or liquid depending on its purity and form. Specific melting points or boiling points are not universally established but can be determined through experimental procedures.
The presence of halogen atoms contributes to unique reactivity patterns compared to similar compounds lacking these functional groups. Its stability under various conditions makes it suitable for synthetic applications in organic chemistry.
2-Bromo-2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one has several applications in scientific research:
Friedel-Crafts acylation remains the cornerstone for synthesizing indolyl ketones like 2-bromo-2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one. Indoles exhibit inherent C3-electrophilic substitution preference due to their electron-rich pyrrole ring, enabling direct C-acylation under acidic or Lewis acid-catalyzed conditions. For the target compound, bromodifluoroacetyl chloride or ethyl bromodifluoroacetate (CAS: 19611-93-9) serve as key acylating agents [3]. Reactions typically proceed in anhydrous dichloromethane or acetonitrile at 0–25°C, achieving yields of 70–85% within 4–8 hours [7]. The electrophile's high reactivity necessitates controlled addition to suppress bis-acylation or polymerization byproducts.
Table 1: Friedel-Crafts Acylation Conditions for Indole Derivatives
Acylating Agent | Catalyst | Solvent | Temperature | Yield |
---|---|---|---|---|
Bromodifluoroacetyl chloride | AlCl₃ | CH₂Cl₂ | 0°C | 82% |
Ethyl bromodifluoroacetate | Zn(OTf)₂ | CH₃CN | 25°C | 78% |
Bromodifluoroacetic anhydride | None | Toluene | 60°C | 68% |
Two primary routes dominate the introduction of bromine and fluorine atoms:
Regioselective C3-acylation of indoles demands precise catalyst selection:
Table 2: Catalyst Performance in Indole C3-Acylation
Catalyst | N-Acylation Byproduct | C3-Selectivity | Reaction Time |
---|---|---|---|
AlCl₃ | <5% | >95% | 6 h |
BF₃·Et₂O | 8–12% | 88% | 3 h |
Zn(OTf)₂ | <2% | 98% | 4 h |
Indole nitrogen protection is critical to prevent quaternization or polymerization during acylation:
Table 3: Comparison of Indole Nitrogen Protecting Groups
Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility with Ketone |
---|---|---|---|
Boc | (Boc)₂O, DMAP | 50% TFA/CH₂Cl₂ | Excellent |
Cbz | CbzCl, NaOH | H₂/Pd-C | Moderate (risk of reduction) |
Acetyl | Ac₂O, pyridine | NaOH/MeOH | Poor (base-sensitive ketone) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1